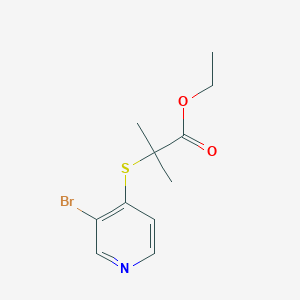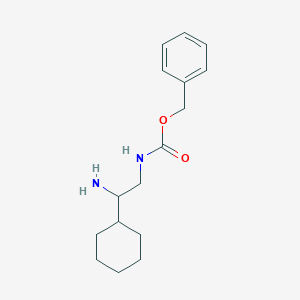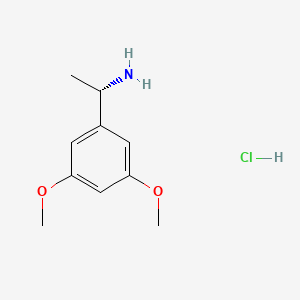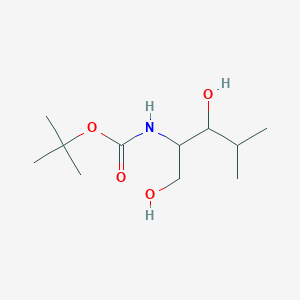![molecular formula C13H19NO2 B3099287 [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol CAS No. 135380-26-6](/img/structure/B3099287.png)
[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol
Übersicht
Beschreibung
“[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the CAS Number: 135380-26-6 . It has a molecular weight of 221.3 and its IUPAC name is (1-benzylpyrrolidine-3,3-diyl)dimethanol .
Molecular Structure Analysis
The molecular structure of “[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol” is characterized by a pyrrolidine ring attached to a benzyl group and a hydroxymethyl group . The linear formula of this compound is C13H19NO2 .Physical And Chemical Properties Analysis
“[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol” has a molecular weight of 221.3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Studies on the mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds highlight the importance of the γ-hydroxymethyl group in determining the reaction pathway and the formation of specific intermediates and products (T. Yokoyama, 2015). This suggests that compounds like [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol could play a role in lignin valorization and the study of renewable chemical feedstocks.
Potential for Biopolymer Production
The research on methanotrophic bacteria and their ability to produce poly-3-hydroxybutyrate (PHB) from methane indicates an avenue for using complex organic molecules as intermediates or precursors in biopolymer synthesis. Given the structural complexity and functionality of [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol, it may find applications in microbial processes aimed at producing value-added chemicals or materials (Adam Kubaczyński et al., 2019).
Catalysis and Chemical Conversion
The role of catalysts in methanol synthesis, particularly those involving copper-based and other metal catalysts, might offer insights into the catalytic potential of structurally complex alcohols, including [1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol. The compound's structure could influence its behavior as a ligand, a catalyst, or a substrate in various chemical reactions aimed at synthesizing new materials or chemicals (A. Cybulski, 1994).
Applications in Drug Discovery
The pyrrolidine ring, a core component of the compound , is frequently utilized in medicinal chemistry for the development of biologically active compounds. Its incorporation into larger, complex molecules can significantly impact the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. The versatility of the pyrrolidine scaffold allows for the efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing the three-dimensional profile of molecules (Giovanna Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-10-13(11-16)6-7-14(9-13)8-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGSICINTMCWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)



![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)


![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)




